

Chemical properties and synthesis of Erythrosin B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Virosine B
Cat. No.:	B15591909

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Synthesis of Erythrosin B

Introduction

Erythrosin B, also known as Acid Red 51 or FD&C Red No. 3, is a xanthene dye characterized by its vibrant cherry-pink hue.^[1] It is a tetraiodinated derivative of fluorescein.^[2] Due to its distinct photochemical and physical properties, Erythrosin B finds extensive applications across various scientific and industrial domains, including as a food colorant, a biological stain for assessing cell viability, an active agent in photodynamic therapy (PDT), and as a component in printing inks.^{[3][4][5][6]} This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and common experimental applications for researchers, scientists, and professionals in drug development.

Chemical Properties of Erythrosin B

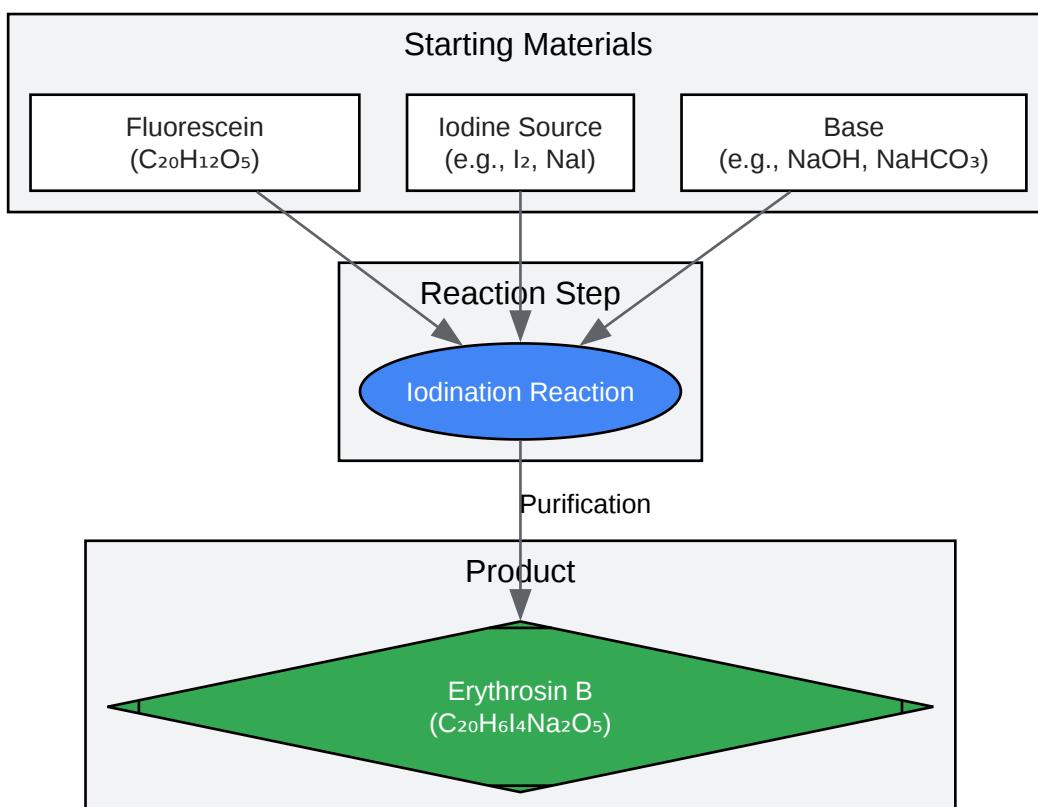
Erythrosin B is typically available as its disodium salt, a brown powder that dissolves in water to form a red solution.^[7] It is known for its good stability in sugar systems and at neutral to alkaline pH, though it is insoluble in acidic conditions between pH 3 and 5.^[7] The dye exhibits fair stability to oxidation and poor to fair stability to light.^[7]

Quantitative Data Summary

The key physicochemical properties of Erythrosin B are summarized in the table below for easy reference and comparison.

Property	Value
IUPAC Name	disodium 2-(2,4,5,7-tetraiodo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate[5]
Synonyms	Acid Red 51, Erythrosine, FD&C Red No. 3, C.I. 45430[8]
CAS Number	16423-68-0 (disodium salt)[7], 15905-32-5 (free acid)[4]
Molecular Formula	C ₂₀ H ₆ I ₄ Na ₂ O ₅ (disodium salt)[5][9][10]
Molecular Weight	879.86 g/mol (disodium salt)[9][10][11]
Appearance	Deep red to brown crystalline powder[7][9]
Melting Point	300-315 °C (decomposes)[12]
Absorption Max (λ _{max})	~524-535 nm in water/ethanol[13][14][15], 540 nm[8]
Emission Max	~552-554 nm[16][17]
Molar Extinction Coeff.	~107,000 L·mol ⁻¹ ·cm ⁻¹ at 535 nm in ethanol[14]
Quantum Yield	0.08 in ethanol[14]
pH Indicator Range	0 (Yellow) - 3.6 (Red)[9]

Solubility


Erythrosin B exhibits varied solubility in different solvents, a critical factor for its application in diverse experimental settings.

Solvent	Solubility
Water	9-10 g/100 mL (90-100 g/L)[7][9][18]
Ethanol	~30 mg/mL[8], 5.0%[18]
DMSO	~30 mg/mL[8]
Dimethylformamide	~30 mg/mL[8]
PBS (pH 7.2)	~10 mg/mL[8]
Glycol	8.25%[18]
Cellosolve	7.0%[18]
Oils/Fats	Insoluble

Synthesis of Erythrosin B

The primary industrial method for synthesizing Erythrosin B is through the iodination of fluorescein.[9][19] This process involves the electrophilic substitution of hydrogen atoms on the xanthene ring of fluorescein with iodine atoms.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis of Erythrosin B via iodination of fluorescein.

Detailed Experimental Protocol: Iodination of Fluorescein

This protocol describes a common laboratory-scale synthesis of Erythrosin B.

1. Materials and Reagents:

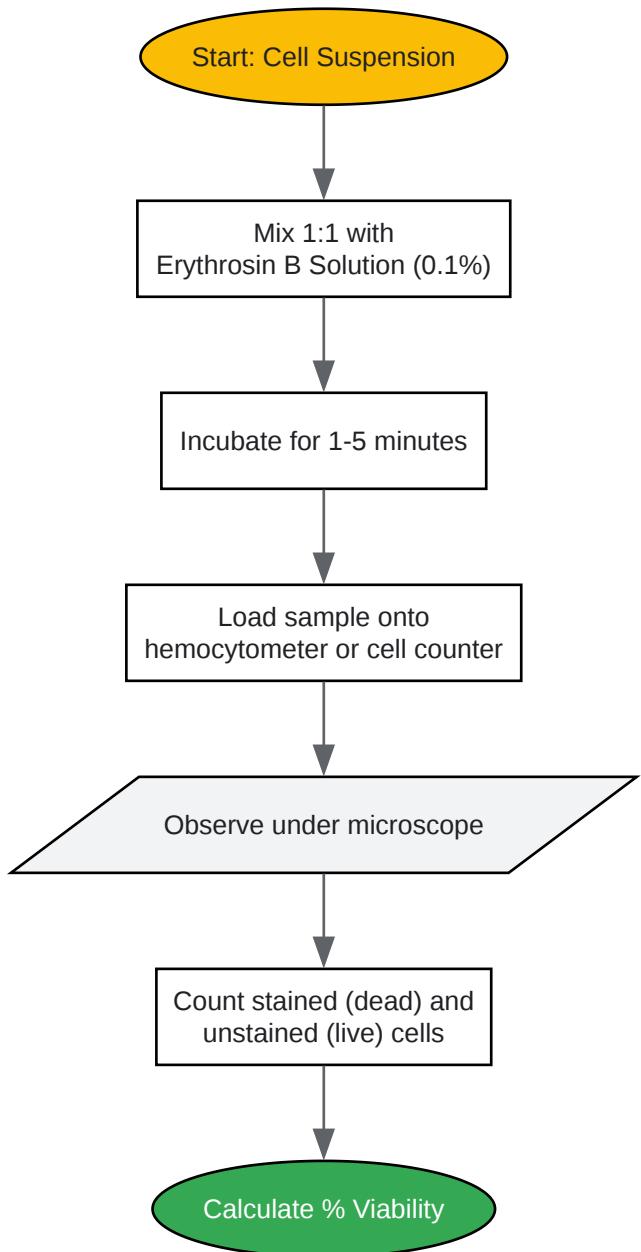
- Fluorescein
- Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
- Iodine (I₂)
- Potassium iodide (KI) (optional, to aid iodine solubility)

- Ethanol or Water (as solvent)
- Hydrochloric acid (HCl) (for precipitation)

2. Procedure:

- Step 1: Dissolution of Fluorescein: Dissolve fluorescein in an aqueous solution of sodium hydroxide or sodium bicarbonate to form the disodium salt of fluorescein.^[9] This deprotonates the hydroxyl groups, making the aromatic rings more susceptible to electrophilic attack.
- Step 2: Iodination: To the fluorescein solution, slowly add a solution of iodine (and optionally potassium iodide) in the chosen solvent (e.g., ethanol).^[19] The reaction mixture is typically heated and stirred to facilitate the substitution of four hydrogen atoms on the xanthene core with iodine atoms.^{[19][20]} The reaction progress can be monitored by techniques like thin-layer chromatography.
- Step 3: Precipitation and Isolation: After the reaction is complete, the free acid form of Erythrosin B can be precipitated by acidifying the solution with hydrochloric acid.^[21] The resulting precipitate is then filtered, washed with water to remove unreacted starting materials and salts, and dried.
- Step 4: Conversion to Disodium Salt: The isolated free acid is then dissolved in a stoichiometric amount of sodium hydroxide or sodium bicarbonate solution and the solvent is evaporated to yield the final product, Erythrosin B (disodium salt).^[19]

An alternative method involves electrochemical synthesis, where fluorescein is halogenated in a batch or flow reactor, offering a different approach to control the reaction.^{[21][22]}


Key Experimental Applications and Protocols

Erythrosin B's utility in research is widespread, primarily due to its properties as a photosensitizer and a vital stain.

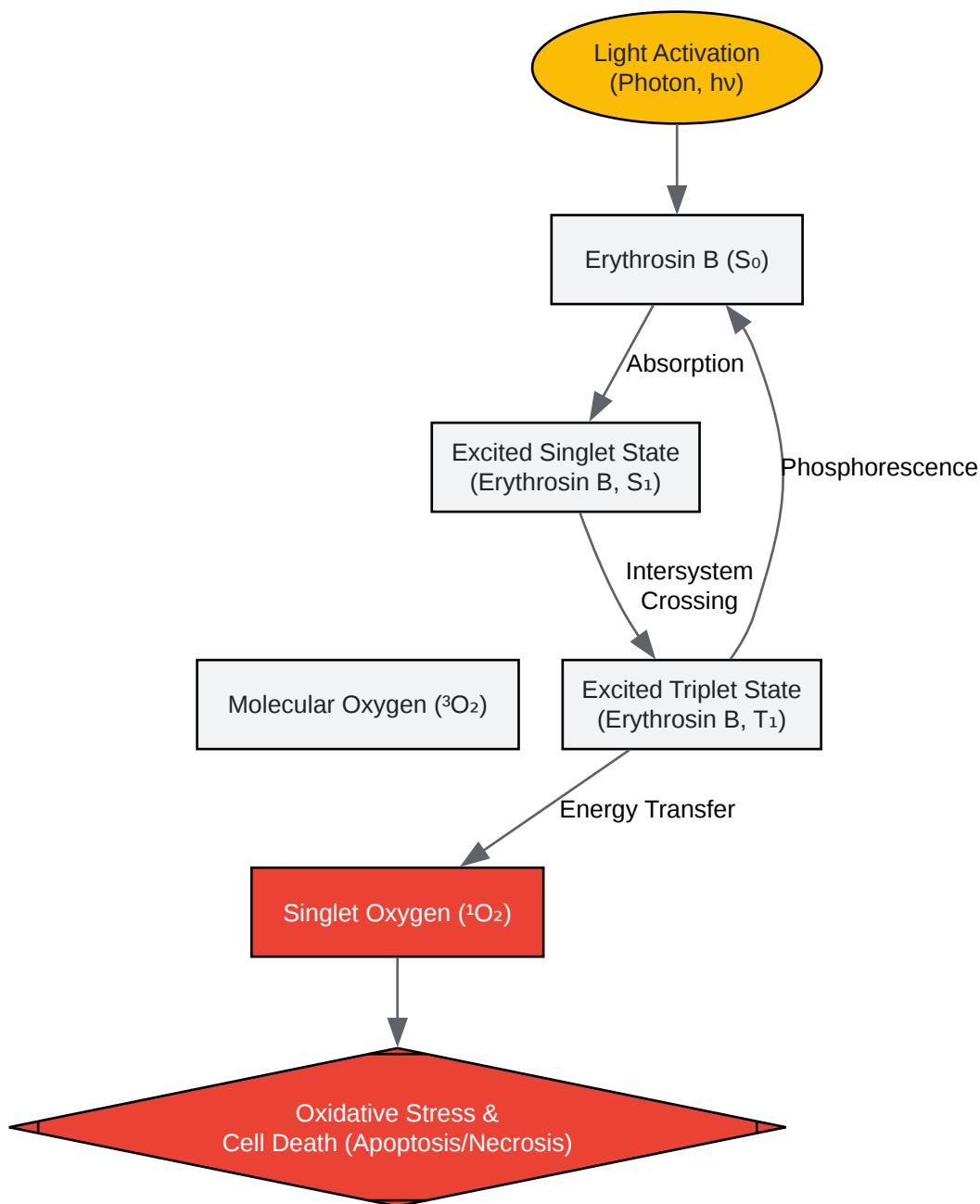
Cell Viability Assessment: Erythrosin B Exclusion Assay

Erythrosin B serves as a vital dye to differentiate viable from non-viable cells.[23][24] The principle relies on the integrity of the cell membrane; viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear red or pink.[24][25]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for an Erythrosin B cell viability exclusion assay.


Detailed Protocol:

- 1. Reagent Preparation: Prepare a 0.1% (w/v) working solution of Erythrosin B in a buffered solution, such as phosphate-buffered saline (PBS) or Tris-HCl.[26]
- 2. Sample Staining: Harvest the cell suspension to be analyzed. Mix the cell suspension with an equal volume of the 0.1% Erythrosin B working solution (1:1 ratio).[24][26] Gently mix the suspension.
- 3. Incubation: Allow the mixture to incubate at room temperature for 1-5 minutes.[25][26] This allows time for the dye to penetrate non-viable cells.
- 4. Cell Counting: Load the stained cell suspension into a hemocytometer or an automated cell counter.
- 5. Data Analysis: Count the number of stained (non-viable) and unstained (viable) cells. Calculate the percentage of viable cells using the formula:
 - % Viability = (Number of viable cells / Total number of cells) x 100

Photodynamic Therapy (PDT)

Erythrosin B is an effective photosensitizer, a key component in photodynamic therapy.[6] PDT is a treatment modality that uses a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen (${}^1\text{O}_2$), which are cytotoxic and can induce cell death in target tissues like tumors or microbial biofilms.[27][28]

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Mechanism of Erythrosin B-mediated photodynamic therapy.

Mechanism of Action:

- 1. Administration and Localization: Erythrosin B is administered and preferentially accumulates in the target tissue, such as a tumor or an area of infection.[29][30] Studies show it can localize in mitochondria, a key target for inducing cell death.[29][30]

- 2. Light Activation: The target area is irradiated with light of a specific wavelength that matches the absorption peak of Erythrosin B (around 525-540 nm).
- 3. Energy Transfer: Upon absorbing a photon, Erythrosin B is promoted from its ground state (S_0) to an excited singlet state (S_1). It then undergoes intersystem crossing to a longer-lived excited triplet state (T_1).
- 4. Singlet Oxygen Production: The triplet-state Erythrosin B transfers its energy to ground-state molecular oxygen (3O_2), generating highly reactive singlet oxygen (1O_2).[27]
- 5. Cellular Damage: Singlet oxygen rapidly reacts with and oxidizes essential biomolecules within the cell, including lipids, proteins, and nucleic acids. This oxidative stress leads to cellular damage and ultimately triggers cell death through apoptosis or necrosis.[27][30]

Erythrosin B-based PDT has shown efficacy against malignant and pre-malignant oral epithelial cells and in the treatment of oral plaque biofilms.[28][29]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Erythrosin B, spirit soluble | Fisher Scientific [fishersci.ca]
- 4. ERYTHROSIN B | 15905-32-5 [chemicalbook.com]
- 5. Erythrosin B 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ERYTHROSIN B | 16423-68-0 [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Erythrosin B [chembk.com]

- 10. biocompare.com [biocompare.com]
- 11. Erythrosine B | C₂₀H₆₁4Na₂O₅ | CID 145712426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. PhotochemCAD | Erythrosine B [photochemcad.com]
- 15. Erythrosine - CAMEO [cameo.mfa.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. emsdiasum.com [emsdiasum.com]
- 19. hridhanchem.com [hridhanchem.com]
- 20. youtube.com [youtube.com]
- 21. Electrochemical Synthesis of Erythrosin From Uorescein: Journal of Applied Electrochemistry November 1994 | PDF | Electrochemistry | Chemistry [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 24. bionordika.se [bionordika.se]
- 25. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by Erythrosine B [protocols.io]
- 26. escarpmentlabs.com [escarpmentlabs.com]
- 27. Dark Dynamic Therapy: Photosensitization without Light Excitation Using Chemiluminescence Resonance Energy Transfer in a Dioxetane–Erythrosin B Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells | PLOS One [journals.plos.org]
- 30. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties and synthesis of Erythrosin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591909#chemical-properties-and-synthesis-of-erythrosin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com